molecular formula C10H10O2 B1362169 2-Cyclopropylbenzoic acid CAS No. 3158-74-5

2-Cyclopropylbenzoic acid

Cat. No.: B1362169
CAS No.: 3158-74-5
M. Wt: 162.18 g/mol
InChI Key: NEWMOJFYPOJQIR-UHFFFAOYSA-N
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Description

2-Cyclopropylbenzoic acid is an organic compound with the molecular formula C10H10O2. It is characterized by a benzoic acid core substituted with a cyclopropyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylbenzoic acid typically involves the cyclopropylation of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting cyclopropylbenzene is then oxidized to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclopropylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropylbenzoic acid is unique due to the presence of both the cyclopropyl group and the benzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWMOJFYPOJQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358679
Record name 2-Cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-74-5
Record name 2-Cyclopropylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylbenzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-cyclopropylbenzoic acid according to the provided research?

A1: The research highlights the use of this compound as a building block in organic synthesis. Specifically, it demonstrates the acid's effectiveness in synthesizing phthalides and 3,4-dihydroisocoumarins. [, ] These heterocyclic compounds are important structural motifs found in various natural products and pharmaceuticals, making this compound a valuable precursor in drug discovery and development.

Q2: Are there any details about the reaction mechanism involving this compound in the synthesis of these heterocycles?

A2: Unfortunately, the provided abstracts do not delve into the specific reaction mechanisms. Further investigation into the full text of the research papers is needed to understand the detailed synthetic routes and mechanisms involved in transforming this compound into phthalides and 3,4-dihydroisocoumarins.

  1. Kuznetsov, A. 2-Cyclopropylbenzoic Acids in Synthesis of Phthalides and 3,4-Dihydroisocoumarins. Semantic Scholar.
  2. Kuznetsov, A. 2-Cyclopropylbenzoic acids in the synthesis of phthalides and 3,4-dihydroisocoumarins. Semantic Scholar.

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